2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Beschreibung
The compound 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.0³,¹¹.0⁵,⁹.0¹⁵,¹⁹]icosa-1(20),3,5,8,10,13,15,18-octaene is a highly complex polycyclic heteroaromatic system. Its IUPAC name reveals the following structural features:
- Pentacyclic framework: Five fused rings with bridgehead connections at positions 3,11; 5,9; and 15,17.
- Heteroatoms: Two oxygen atoms (dioxa) at positions 2 and 12, and six nitrogen atoms (hexazza) at positions 6,7,8,16,17,16.
- Unsaturation: Eight double bonds distributed across the icosa-octaene backbone.
However, its synthetic complexity and low solubility (due to high nitrogen content) may limit practical use .
Eigenschaften
IUPAC Name |
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O2/c1-5-6(14-17-13-5)2-10-9(1)19-11-3-7-8(16-18-15-7)4-12(11)20-10/h1-4H,(H,13,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCGCHHIAFXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=NNN=C31)OC4=CC5=NNN=C5C=C4O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) typically involves the following steps:
Formation of the Dibenzo-dioxin Core: The initial step involves the formation of the dibenzo-dioxin core through a series of condensation reactions. This core structure is crucial for the subsequent steps.
Introduction of Triazole Rings: The triazole rings are introduced through cycloaddition reactions, often using azides and alkynes as starting materials. The reaction conditions typically involve the use of copper catalysts and elevated temperatures to facilitate the formation of the triazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole rings or the dibenzo-dioxin core.
Substitution: Substitution reactions can occur at specific positions on the triazole rings or the dibenzo-dioxin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The triazole rings and the dibenzo-dioxin core play a crucial role in its reactivity and binding properties. The exact molecular targets and pathways are still under investigation, but the compound is believed to interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heteroatom Composition and Positioning
3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione
- Key Differences :
- Contains 2 oxygen atoms (positions 3,22) and 2 nitrogen atoms (positions 11,14), contrasting with the target compound’s 2 oxygen and 6 nitrogen atoms.
- Features ketone groups (-dione) at positions 4 and 21, which enhance polarity but reduce aromaticity compared to the fully conjugated target compound.
- Larger ring system (docosa-hexaene vs. icosa-octaene), leading to distinct steric and electronic properties .
5-Hydroxy-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1(12),2(9),10,14,16,18-hexaen-13-one
- Key Differences :
8-Nitropentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(18),2,4,6,8,10,12,14,16,19-decaene
- Key Differences: Contains a nitro group (NO₂) at position 8, which strongly electron-withdrawing, altering electronic properties compared to the target compound’s oxygen and nitrogen atoms. Smaller ring system (pentacyclo vs. hexazapentacyclo) with fewer heteroatoms .
Structural and Functional Group Analysis
Computational Similarity Assessment
- Tanimoto Coefficient : For binary fingerprints, the target compound shows low similarity (<0.3) with oxygen-rich analogs like 3,22-dioxa-11,14-diazapentacyclo due to divergent heteroatom counts .
- Graph-Based Comparison : Subgraph matching reveals closer similarity to nitrogen-dense compounds (e.g., hexazapentacyclo derivatives) but highlights topological differences in bridgehead connectivity .
- Graph Isomorphism Network (GIN) : Advanced deep learning models like GIN can map structural nuances, such as the target compound’s unique nitrogen placement, to predict reactivity or binding affinities .
Research Findings and Implications
Nitrogen Density vs. Solubility : The target compound’s six nitrogen atoms contribute to strong intermolecular interactions, reducing solubility compared to oxygenated analogs like 3,22-dioxa-11,14-diazapentacyclo derivatives .
Reactivity Trends : The absence of functional groups (e.g., ketones, nitro) in the target compound limits its participation in nucleophilic reactions but enhances thermal stability .
Synthetic Challenges : Multi-step syntheses are required for pentacyclic frameworks, with nitrogen incorporation often requiring specialized reagents (e.g., azide-alkyne cycloadditions) .
Biologische Aktivität
2,12-Dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene is a complex organic compound characterized by its unique pentacyclic structure and multiple heteroatoms. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C12H6N6O2
- Molecular Weight : 266.2 g/mol
- IUPAC Name : 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
- CAS Number : [1276042-43-3]
The biological activity of 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene is primarily attributed to its ability to interact with various biological targets at the molecular level:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors that play crucial roles in cellular signaling.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound possesses significant antimicrobial activity that could be explored for therapeutic applications.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of 2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 30 |
The IC50 values indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining a relatively low toxicity profile.
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of this compound involved testing against a panel of pathogens responsible for nosocomial infections. The results confirmed its effectiveness against resistant strains of bacteria.
Case Study 2: Cancer Research
In a study focused on breast cancer treatment strategies using MCF-7 cells treated with varying concentrations of the compound over a period of 48 hours showed a dose-dependent reduction in cell viability and induction of apoptosis as evidenced by flow cytometry analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
